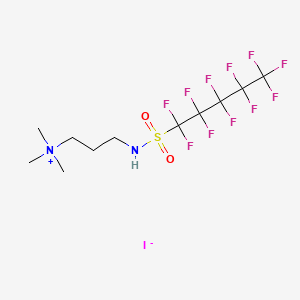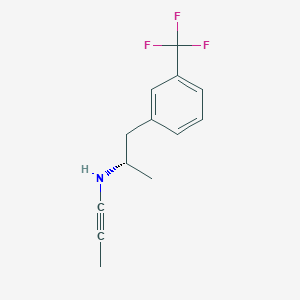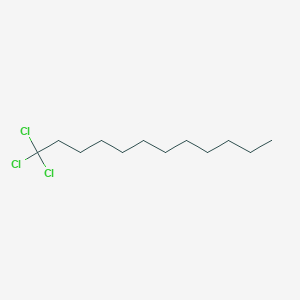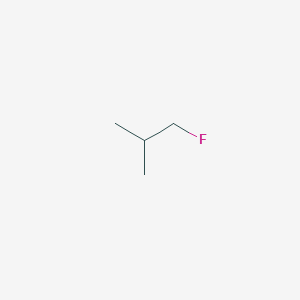
Teepone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teepone is a compound that belongs to the class of terpenes, which are naturally occurring hydrocarbons produced by a wide variety of plants and animals. Terpenes are classified based on five-carbon (isoprene) units as their building blocks . This compound is known for its diverse biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Teepone involves several synthetic methodologies. One common method is the reaction of a metal with an organic halide, which is a convenient method for the preparation of organometallic compounds . Another method involves the use of metathesis reactions, where the alkyl and aryl groups tend to migrate from the less to the more electronegative element .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale chemical synthesis processes. These processes often involve the use of specialized equipment and reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Teepone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using acidified potassium dichromate(VI) as an oxidizing agent .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acid catalysts, sodium hydroxide, and various oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, which can be analyzed using techniques such as IR spectroscopy .
Aplicaciones Científicas De Investigación
Teepone has a wide range of scientific research applications. It is used in chemistry for the synthesis of various organic compounds. In biology, this compound is studied for its potential therapeutic effects, including its anticancer, antimicrobial, and anti-inflammatory properties . In medicine, this compound is used in the development of new drugs and treatments for various diseases. In industry, this compound is used in the production of fragrances, flavors, and other consumer products .
Mecanismo De Acción
The mechanism of action of Teepone involves its interaction with various molecular targets and pathways. For example, this compound acts as an anti-ulcer and gastric mucoprotective agent by interacting with specific receptors in the stomach lining . The exact molecular targets and pathways involved in its mechanism of action are still being studied, but it is known to exert its effects through multiple biochemical interactions.
Comparación Con Compuestos Similares
Teepone can be compared with other similar compounds, such as other terpenes and terpenoids. Similar compounds include monoterpenes, sesquiterpenes, and diterpenes, which also have diverse biological activities and applications . What sets this compound apart is its unique chemical structure and specific biological activities, which make it a valuable compound for scientific research and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical structure and diverse biological activities make it a valuable compound for various fields of study. Further research into its mechanism of action and potential therapeutic effects will continue to uncover new uses and applications for this fascinating compound.
Propiedades
Fórmula molecular |
C13H25NO2 |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
2,2,6,6-tetraethyl-1-hydroxypiperidin-4-one |
InChI |
InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3 |
Clave InChI |
PBKKASIKUZBAJE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)CC(N1O)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)




![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)

![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)


